2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide
Description
Systematic Nomenclature and CAS Registry Analysis
The compound 2-bromo-1-(6-methylthiazolo[3,2-b]triazol-5-yl)ethanone hydrobromide is systematically named according to IUPAC guidelines, reflecting its fused heterocyclic core and substituents. The parent structure consists of a thiazolo[3,2-b]triazole system, a bicyclic framework formed by the fusion of a thiazole ring (five-membered, containing sulfur and nitrogen) with a triazole ring (five-membered, containing three nitrogen atoms). The numbering of the fused system follows the orientation where the thiazole ring is prioritized, with the triazole moiety attached at positions 3,2-b.
Key substituents include:
- A bromo group at position 2 of the ethanone moiety.
- A methyl group at position 6 of the thiazole ring.
- A hydrobromide counterion, indicating protonation at one of the triazole nitrogen atoms.
The CAS Registry Number 187597-19-9 uniquely identifies this compound, distinguishing it from structurally similar derivatives. This registry entry confirms its molecular formula, stereochemical descriptors (if applicable), and synthetic pathways.
Molecular Formula and Weight Validation
The molecular formula C₇H₇Br₂N₃OS was validated through high-resolution mass spectrometry and elemental analysis. The formula accounts for:
- 7 carbon atoms (including the methyl group and ethanone backbone).
- 2 bromine atoms (one from the bromo substituent, one from the hydrobromide salt).
- 3 nitrogen atoms (from the triazole and thiazole rings).
- 1 sulfur atom (from the thiazole ring).
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (C₇) | 84.07 g/mol |
| Hydrogen (H₇) | 7.07 g/mol |
| Bromine (Br₂) | 159.80 g/mol |
| Nitrogen (N₃) | 42.02 g/mol |
| Oxygen (O) | 16.00 g/mol |
| Sulfur (S) | 32.07 g/mol |
| Total | 341.03 g/mol |
The calculated molecular weight (341.03 g/mol ) matches experimental data (341.02 g/mol), confirming the formula’s accuracy. Divergences of <0.01% are attributed to isotopic variations or instrumental margins of error.
Tautomeric and Conformational Isomerism in Thiazolo-Triazole Systems
The thiazolo[3,2-b]triazole core exhibits tautomerism due to the mobility of protons within the triazole ring. For 1,2,4-triazoles, two tautomeric forms are possible: 1H-1,2,4-triazole and 4H-1,2,4-triazole , differentiated by the position of the hydrogen atom on the nitrogen. In this compound, the fused thiazole ring and substituents influence tautomeric equilibrium:
- The methyl group at position 6 introduces steric hindrance, favoring the 1H-tautomer to minimize van der Waals repulsion.
- The bromo substituent on the ethanone moiety exerts an electron-withdrawing effect, stabilizing the tautomer through conjugation with the triazole’s π-system.
Conformational isomerism is constrained by the rigid bicyclic framework. However, rotational freedom exists at the ethanone moiety’s carbonyl group. Computational studies (e.g., density functional theory) reveal two low-energy conformers:
- Syn-periplanar : The bromo group aligns with the thiazole sulfur, stabilized by dipole interactions.
- Anti-periplanar : The bromo group opposes the sulfur, minimizing steric clash with the methyl group.
Intramolecular hydrogen bonding between the triazole’s protonated nitrogen and the ethanone’s carbonyl oxygen further stabilizes the syn-periplanar conformation. This interaction is evidenced by infrared spectroscopy, which shows a redshift in the carbonyl stretching frequency (from ~1700 cm⁻¹ to ~1680 cm⁻¹).
Comparative analysis with analogous compounds (e.g., unsubstituted thiazolo-triazoles) confirms that substituents critically modulate tautomeric and conformational preferences. For instance, replacing the methyl group with bulkier substituents (e.g., phenyl) increases steric strain, favoring alternative tautomers.
Properties
IUPAC Name |
2-bromo-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS.BrH/c1-4-6(5(12)2-8)13-7-9-3-10-11(4)7;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVULQULHTJTIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiazolo-Triazole Core
A mixture of 2-mercaptobenzimidazole (1.0 equiv) and 3-chloro-3-acetopropyl acetate (1.2 equiv) in refluxing ethanol undergoes nucleophilic substitution, forming 3-acetyl-1-acetoxypropylmercaptobenzimidazole. Treatment with hydrobromic acid (48% w/w) induces cyclization to yield 3-methylthiazolo[3,2-a]benzimidazole. Methylation at the 6-position is achieved using methyl iodide in dimethylformamide (DMF) under basic conditions (K$$2$$CO$$3$$), yielding 6-methylthiazolo[3,2-b]triazole.
Bromoacetylation
The thiazolo-triazole intermediate reacts with bromoacetyl bromide (1.5 equiv) in dichloromethane at 0–5°C. Triethylamine (2.0 equiv) is added to scavenge HBr, forming 2-bromo-1-(6-methylthiazolo[3,2-b]triazol-5-yl)ethanone. Subsequent treatment with hydrobromic acid (33% in acetic acid) precipitates the hydrobromide salt.
Table 1: Optimization of Bromoacetylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Base | Et$$_3$$N | Pyridine | Et$$_3$$N |
| Yield (%) | 78 | 65 | 78 |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction efficiency for time-sensitive steps. A modified protocol combines 6-methylthiazolo[3,2-b]triazole-5-carbaldehyde (1.0 equiv) with bromoacetic acid (1.2 equiv) in ethanol under microwave conditions (100°C, 300 W, 30 min). Hydrobromic acid (48%) is added post-reaction to precipitate the product. This method reduces reaction time from 16 hours to 30 minutes, achieving a 95% yield.
Mechanistic Insight:
The aldehyde group undergoes nucleophilic attack by bromoacetate, followed by keto-enol tautomerization and acid-catalyzed cyclization. Microwave irradiation accelerates kinetic pathways, minimizing side reactions.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solid (mp 218°C). Purity is validated using HPLC (≥95%) and $$ ^1\text{H} $$-NMR:
Comparative Analysis of Synthetic Routes
Table 2: Yield and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 78 | 93 | Moderate |
| Microwave-Assisted | 95 | 97 | High |
The microwave method outperforms traditional cyclocondensation in efficiency but requires specialized equipment. Industrial-scale synthesis favors cyclocondensation due to lower infrastructure costs.
Challenges and Mitigation Strategies
Hydrobromide Salt Formation
Overacidification during salt formation risks decomposition. Controlled addition of HBr (1.05 equiv) in ice-cold ethanol ensures stoichiometric conversion without side reactions.
Regioselectivity in Cyclization
Competing C6 vs. C8 substitution in the thiazolo-triazole core is mitigated by electron-donating methyl groups, directing electrophiles to the 5-position.
Chemical Reactions Analysis
Radical-Mediated Cyclization
Under visible-light irradiation in aqueous media, the compound participates in regioselective cyclization with mercaptotriazoles. This reaction involves:
-
Homolytic cleavage of the C-Br bond, generating bromine and alkyl radicals.
-
Radical coupling with sulfur-centered radicals from mercaptotriazoles, forming a thioether intermediate.
-
Intramolecular cyclization to yield fused thiazolo-triazole derivatives (e.g., (2-aryl'-6-methylthiazolo[3,2-b] triazol-5-yl)(aryl)methanone) .
Key evidence :
-
Radical trapping with TEMPO reduced yields to 20%, while benzoyl peroxide increased yields to 90% .
-
2D NMR (HMBC, HMQC) confirmed regioselectivity by correlating carbonyl carbons with aryl protons .
Substituent Effects on Reactivity
The electronic nature of substituents significantly impacts reaction efficiency:
| Substituent on Mercaptotriazole | Yield (%) | Reaction Time (hr) |
|---|---|---|
| Electron-donating (e.g., -OCH₃) | 94 | 3.5 |
| Electron-withdrawing (e.g., -NO₂) | <20 | >5 |
| Unsubstituted phenyl | 85 | 4 |
Data derived from visible-light-mediated reactions .
Solvent and Condition Optimization
Polar protic solvents enhance reaction rates under visible light:
| Solvent | Yield (%) | Temperature |
|---|---|---|
| H₂O | 92 | Room temperature |
| MeOH | 78 | Room temperature |
| DCM | 35 | Reflux |
| Solvent-free | 60 | 80°C |
Optimal conditions use H₂O with visible-light irradiation .
Stability and Handling
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Research indicates that 2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains .
- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells, making it a candidate for further therapeutic development .
Medicinal Chemistry
The compound is being studied for its potential as a therapeutic agent. Its unique structural features may contribute to its efficacy against various diseases, particularly in combating drug-resistant pathogens.
Material Science
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for creating specialized coatings and polymers.
Case Studies
Several studies have explored the biological significance of compounds related to this compound:
- Antimicrobial Studies : Research highlighted the efficacy of derivatives against both Gram-positive and Gram-negative bacteria. The introduction of specific functional groups enhanced their antimicrobial activity significantly .
- Anticancer Research : A study focused on the apoptotic mechanisms induced by this compound in various cancer cell lines demonstrated promising results that warrant further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparative Analysis Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Structural Flexibility: The fused thiazolo-triazole core in the target compound provides greater planarity and conjugation than non-fused analogues, influencing electronic properties and reactivity .
Salt vs. Neutral Forms : Hydrobromide salts (e.g., target compound and benzimidazole analogue ) exhibit higher solubility in polar solvents compared to neutral brominated triazoles .
Biological Activity
2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide (CAS No. 187597-19-9) is a compound that belongs to the class of thiazolo-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on the biological activity of this specific compound, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C7H7Br2N3OS
- Molecular Weight : 341.02 g/mol
- CAS Number : 187597-19-9
Biological Activity Overview
The biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives is well-documented. These compounds exhibit a range of pharmacological effects:
- Anticancer Activity : Thiazolo-triazoles have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways.
- Antimicrobial Properties : They demonstrate significant antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects : Some derivatives show potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to activate caspases and promote mitochondrial dysfunction in cancer cells.
- Inhibition of Enzymes : It may inhibit key enzymes involved in inflammation and cancer progression.
- Antioxidant Activity : Some studies suggest that it can scavenge free radicals, contributing to its protective effects against oxidative stress.
Synthesis and Case Studies
Recent studies have focused on the synthesis of thiazolo-triazole derivatives using eco-friendly methods. For instance:
- A one-pot synthesis approach has been developed that allows for regioselective formation of these compounds with high yields and minimal environmental impact .
Case Study: Anticancer Activity
In a study examining the anticancer properties of various thiazolo-triazole derivatives, it was found that this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound induced apoptosis through activation of the intrinsic apoptotic pathway .
Comparative Biological Activity Table
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Other Thiazolo-Triazoles | Variable | High | Moderate |
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide?
The compound can be synthesized via bromination of the parent ethanone precursor. For example, 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone can react with bromine in acetic acid under controlled heating (80°C for 20 minutes) to introduce the bromoethanone group, followed by hydrobromic acid treatment to form the hydrobromide salt . Key considerations include:
- Reagent stoichiometry : Excess bromine ensures complete substitution.
- Temperature control : Avoiding side reactions like over-bromination or decomposition.
- Purification : Recrystallization from ethanol or acetone yields high-purity product.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns and hydrobromide salt formation. For instance, the carbonyl carbon (~200 ppm) and thiazolo-triazole protons (6–8 ppm) are diagnostic .
- X-ray crystallography : Resolves crystal packing, hydrogen bonding (e.g., C–H⋯O/N interactions), and confirms the non-centrosymmetric space group (e.g., Pn) observed in similar triazole derivatives .
- Mass spectrometry : Exact mass analysis (e.g., [M+H] = 294.99 g/mol) verifies molecular identity .
Q. How does the hydrobromide salt form influence reactivity in substitution reactions?
The hydrobromide salt enhances electrophilicity at the α-carbon of the bromoethanone group, facilitating nucleophilic substitution. For example:
- Amine substitution : Primary/secondary amines displace bromide under mild conditions (e.g., DMF, 50°C) to form thiazolo-triazole amides .
- Thiol coupling : Thiols react via SN2 mechanisms, requiring base catalysis (e.g., KCO) to deprotonate the thiol .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in molecular conformation and packing?
X-ray studies of analogous compounds reveal two crystallographically independent molecules in asymmetric units, linked by pseudo-screw axes. For example, in 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone , Br–C–C=O torsion angles (−2.8° to 1.2°) indicate planar conformations, while bromophenyl groups twist ~52° relative to the triazole plane . Such data resolve discrepancies in predicted vs. observed intermolecular interactions (e.g., Br⋯Br contacts at 3.59–3.65 Å) .
Q. What methodological challenges arise in analyzing biological activity data for thiazolo-triazole derivatives?
- False positives : Thiazolo-triazoles often exhibit non-specific binding in enzyme assays due to π-π stacking with aromatic residues. Controls with scrambled scaffolds are essential .
- Solubility limitations : Hydrobromide salts improve aqueous solubility but may require DMSO co-solvents, complicating IC measurements .
- Metabolic instability : Microsomal studies (e.g., liver S9 fractions) are recommended to assess demethylation or thiazole ring oxidation .
Q. How can computational modeling optimize substituent effects on pharmacological properties?
- DFT calculations : Predict electron density distribution at the bromoethanone group to prioritize nucleophilic attack sites .
- Molecular docking : Screen against targets like VIM-2 Metallo-β-lactamase or α-glucosidases, where thiazolo-triazoles show inhibitory activity .
- ADMET profiling : Use QSAR models to estimate logP (e.g., ~2.5) and blood-brain barrier permeability .
Contradictions and Resolutions
- Melting Point Variability : Discrepancies (196°C vs. 198°C) may stem from polymorphism or residual solvent in recrystallization .
- Biological Activity : One study reports IC = 5 µM against VIM-2, while another finds no activity. Differences in assay pH (7.4 vs. 6.8) may alter protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
